
4-Ethyl-3-methoxy-2-methylphenol
Vue d'ensemble
Description
4-Ethyl-3-methoxy-2-methylphenol is a chemical compound with the molecular formula C10H14O2 . It is also known by other names such as p-Ethylguaiacol, 2-Methoxy-4-ethylphenol, 4-Ethylguaiacol, 4-Hydroxy-3-methoxy ethylbenzene, and 4-Ethyl-2-metoxy phenol .
Synthesis Analysis
The synthesis of phenols like 4-Ethyl-3-methoxy-2-methylphenol can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of 4-Ethyl-3-methoxy-2-methylphenol consists of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 152.1904 .Applications De Recherche Scientifique
Photochemical Applications
The study by Kakiuchi et al. (1991) explored the photochemical reactions of various methoxyphenols, including 3-methoxy-2-methylphenol. They found that these compounds underwent lumiketone rearrangement when irradiated in the presence of aluminum bromide. This suggests potential applications in photochemistry and organic synthesis (Kakiuchi et al., 1991).
Biological Interactions
Ghosh et al. (2016) investigated the interaction between various methoxyphenols and Bovine Serum Albumin (BSA). Their research indicated that these compounds could bind to proteins, which may have implications for understanding the biological activities of methoxyphenols (Ghosh, Rathi, & Arora, 2016).
Pyrolysis in Biomass Studies
Vane and Abbott (1999) utilized methoxyphenols as proxies for terrestrial biomass in their study of chemical changes in lignin during hydrothermal alteration. This shows the application of methoxyphenols in understanding geochemical processes and biomass analysis (Vane & Abbott, 1999).
Antimicrobial Properties
Vinusha et al. (2015) synthesized Schiff base ligands derived from 4-methoxyphenol thiazole and tested their antimicrobial activities. This research demonstrates the potential of methoxyphenol derivatives in developing new antimicrobial agents (Vinusha et al., 2015).
Electronic and Spectroscopic Properties
Ondercin et al. (1976) studied the radicals derived from 4-methoxy- and 4-ethoxy-2,3,5,6-tetramethylphenols, revealing insights into their electronic structures and spectroscopic properties. This is important for understanding the chemical behavior and potential applications in material science (Ondercin et al., 1976).
Organometallic Chemistry
In organometallic chemistry, Baksi et al. (2007) explored the rhodium-mediated C–C bond activation of azo ligands derived from 4-methylphenols. This research contributes to the understanding of metal-catalyzed reactions in organic synthesis (Baksi et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
4-ethyl-3-methoxy-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-6-9(11)7(2)10(8)12-3/h5-6,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKZURZJFKUBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




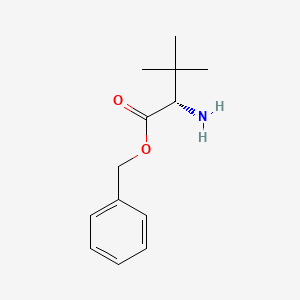




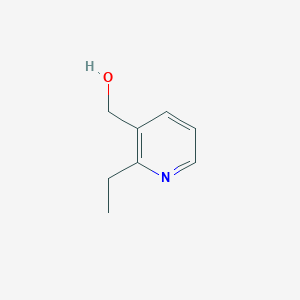

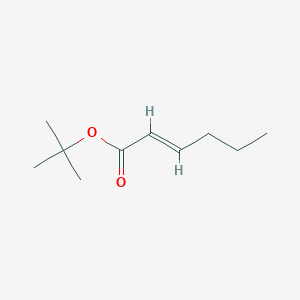

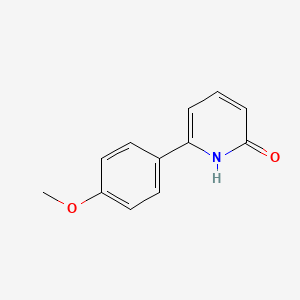

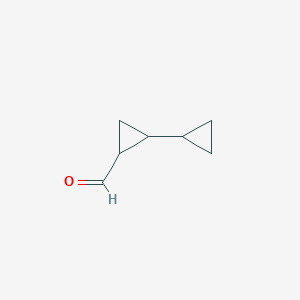
![3-Iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B3243084.png)